molecular formula C21H17N3O2 B2612955 N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide CAS No. 1126369-40-1

N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

Cat. No.: B2612955
CAS No.: 1126369-40-1
M. Wt: 343.386
InChI Key: AXUYVUMXFXGBPA-UHFFFAOYSA-N
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Description

N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is a benzamide derivative featuring a cyano (-CN) substituent at the 5-position of the phenyl ring and a pyridin-2-ylmethoxy group at the 4-position of the benzamide core. The pyridinyl methoxy moiety may contribute to solubility and π-π stacking interactions with biological targets.

Properties

IUPAC Name

N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-15-5-6-16(13-22)12-20(15)24-21(25)17-7-9-19(10-8-17)26-14-18-4-2-3-11-23-18/h2-12H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUYVUMXFXGBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : N-(5-cyano-4-((2-methoxyethyl)amino)pyridin-2-yl)-7-formyl-6-((4-methyl-2-oxopiperazin-1-yl)methyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxamide
  • Molecular Formula : C25H30N8O4
  • Molecular Weight : 506.57 g/mol
  • CAS Number : 1708971-55-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit significant antibacterial properties. For instance, a study on related compounds demonstrated that certain benzamide derivatives effectively inhibited the growth of both Methicillin-Sensitive Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA) . The mechanism involves targeting bacterial cell division proteins, particularly FtsZ, which is critical for bacterial cytokinesis.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
TXH9179MSSA0.25 µg/mL
TXH9179MRSA0.5 µg/mL

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been investigated through in vivo models. In a study assessing the effects of various benzamide derivatives on inflammation-induced pain in rats, compounds similar to this compound showed a marked reduction in paw edema and inflammatory markers .

The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways:

  • Inhibition of FtsZ Protein : The compound interferes with the FtsZ protein's function in bacteria, disrupting cell division and leading to bacterial death .
  • Anti-inflammatory Pathways : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells, contributing to its anti-inflammatory effects .

Case Studies

Several case studies have highlighted the efficacy of similar benzamide compounds in clinical settings:

  • Case Study on MRSA Treatment : A clinical trial involving TXH9179 demonstrated its effectiveness against MRSA infections in patients who were resistant to conventional antibiotics. The trial reported a significant reduction in infection rates with minimal side effects .
  • Anti-inflammatory Effects in Animal Models : In a controlled study using rat models for arthritis, the administration of this compound resulted in decreased joint swelling and pain scores compared to untreated controls .

Scientific Research Applications

Medicinal Applications

1. Neuroprotective Effects

Recent studies have highlighted the potential of N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide as a neuroprotective agent. It is structurally related to other compounds that inhibit c-Abl kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives of similar structures exhibit significant neuroprotective effects against cell death induced by neurotoxins .

Case Study : A study on 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives demonstrated that modifications in the molecular structure could enhance blood-brain barrier permeability and reduce toxicity while maintaining efficacy against neurodegeneration . This suggests that this compound could be a promising candidate for further development in treating neurodegenerative disorders.

2. Anticancer Activity

The compound's structural features may also contribute to its potential anticancer properties. Research has shown that similar benzamide derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. The presence of the pyridine ring is believed to play a crucial role in enhancing the selectivity and potency of these compounds against cancer cells .

Data Table: Anticancer Activity of Related Compounds

Compound NameTarget KinaseIC50 (µM)Cell Line Tested
Compound Ac-Abl0.5SH-SY5Y
Compound Bc-KIT1.0A375
This compoundTBDTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound 1 : N-(5-Ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide (SC-26082, CAS: 1126367-56-3)
  • Key Difference: Ethynyl (-C≡CH) group replaces cyano at the 5-position.
  • Impact: The rigid ethynyl group may alter conformational flexibility and binding kinetics. Ethynyl groups are also amenable to click chemistry for further derivatization, unlike the cyano group .
Compound 2 : N-{5-[(Cyclopropylamino)carbonyl]-2-methylphenyl}-3-fluoro-4-(pyridin-2-ylmethoxy)benzamide
  • Key Differences: Fluorine at the 3-position of the benzamide core. Cyclopropylaminocarbonyl (-CONHC3H5) group at the 5-position.
  • The cyclopropylaminocarbonyl group introduces hydrogen-bonding capability. Formulation Data: When encapsulated in 50:50 PLGA microparticles, this compound showed sustained release over 1 month in vitro and efficacy in rat models of arthritis, highlighting the importance of depot formulations for prolonged activity .
Compound 3 : N-[2-Methyl-5-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide (CAS: 1126365-48-7)
  • Key Differences :
    • Morpholine-substituted thiazole ring at the 5-position.
  • Impact: The thiazole and morpholine groups enhance solubility and may improve target specificity through heterocyclic interactions. Morpholine is known to boost bioavailability .
Compound 4 : N-Ethyl-3-(1-methyl-1,2,3-triazol-4-yl)-4-(pyridin-2-ylmethoxy)benzamide
  • Key Differences: Triazole ring replaces the cyano group. Ethyl (-CH2CH3) substituent on the benzamide nitrogen.
  • Impact: Triazole’s hydrogen-bonding capacity and metabolic stability may enhance pharmacokinetics compared to the cyano group .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Solubility Metabolic Stability Formulation Potential
Target Compound ~350 g/mol 5-CN, 4-(pyridin-2-ylmethoxy) Moderate High (due to -CN) Unknown
Compound 1 (SC-26082) ~360 g/mol 5-Ethynyl Low Moderate Click chemistry compatible
Compound 2 (Fluoro/PLGA) ~440 g/mol 3-F, 5-cyclopropylaminocarbonyl Low (improved with PLGA) High Sustained release (1–3 months)
Compound 3 (Morpholine-thiazole) ~505 g/mol 5-Morpholine-thiazole High High Likely high (heterocyclic)
Compound 4 (Triazole) ~380 g/mol 3-Triazole, N-ethyl Moderate Very High Potential for oral dosing

Q & A

Q. What are the common synthetic routes for preparing N-(5-cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves:

  • Substitution reactions to introduce the pyridin-2-ylmethoxy group onto the benzamide core under alkaline conditions .
  • Cyano group incorporation via condensation with cyanoacetic acid derivatives, requiring catalysts like DCC or EDCI . Critical factors include pH control during substitution, temperature modulation (60–80°C), and solvent selection (e.g., DMF or THF) to prevent side reactions. Iron powder reduction (for nitro intermediates) and condensing agents (e.g., HATU) improve efficiency .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR resolves aromatic proton environments and confirms pyridine/benzamide connectivity .
  • ESI-MS verifies molecular weight and detects impurities (e.g., unreacted intermediates) .
  • HPLC-PDA with C18 columns (ACN/water gradients) ensures purity >95% by quantifying residual solvents or byproducts .

Q. What preliminary biological screening assays are recommended to identify its potential therapeutic targets?

  • Enzyme inhibition assays : Test against bacterial PPTase enzymes (critical for fatty acid biosynthesis) using fluorogenic substrates .
  • Antimicrobial disk diffusion : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the condensation step of the synthesis?

  • Catalyst screening : Compare HATU vs. EDCI/DMAP systems to enhance cyano group coupling efficiency .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF vs. NMP) to stabilize reactive intermediates .
  • In-situ monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and confirm reaction completion .

Q. How should researchers resolve contradictions between computational docking predictions and experimental enzyme inhibition data?

  • Re-evaluate binding modes : Perform MD simulations (e.g., GROMACS) to assess protein flexibility and ligand dynamics .
  • Probe stereoelectronic effects : Use Hammett plots to correlate substituent electronic properties (σ values) with inhibitory activity .
  • Validate with X-ray crystallography : Co-crystallize the compound with PPTase enzymes to identify non-canonical binding interactions .

Q. What strategies are effective for identifying and mitigating impurities in scaled-up synthesis batches?

  • LC-MS impurity profiling : Detect halogenated byproducts (common in chloro-/cyano-substituted intermediates) .
  • Recrystallization optimization : Use solvent pairs (e.g., ethanol/water) with gradient cooling to isolate the pure product .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize time, temperature, and stoichiometry interactions .

Q. How can the compound’s metabolic stability be improved for in vivo studies without compromising target affinity?

  • Isotopic labeling : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the cyano group as a tert-butyl carbamate, which hydrolyzes in vivo to release the active form .
  • SAR studies : Modify the pyridin-2-ylmethoxy substituent with electron-withdrawing groups (e.g., CF₃) to enhance stability .

Data Analysis & Mechanistic Questions

Q. How should researchers interpret conflicting cytotoxicity data between 2D cell cultures and 3D organoid models?

  • Assay limitations : 3D models better mimic tissue penetration barriers; validate using spheroid viability assays (e.g., CellTiter-Glo 3D) .
  • Microenvironment factors : Test compound activity under hypoxic conditions (5% O₂) to reflect in vivo tumor environments .

Q. What computational tools are recommended for predicting off-target interactions of this benzamide derivative?

  • PharmaGIST : Aligns ligand pharmacophores with non-target proteins .
  • SwissTargetPrediction : Leverages cheminformatic libraries to rank potential off-targets (e.g., kinases, GPCRs) .
  • Docking validation : Cross-check with Autodock Vina using PDB structures of high-risk off-targets (e.g., hERG channel) .

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